This compound can be found in multiple chemical databases, including PubChem and Chemsrc, under the CAS number 32051-21-1. It is categorized as an oxazinan derivative, which indicates its structure includes a six-membered ring containing nitrogen and oxygen atoms. The presence of a nitro group (-NO2) contributes to its classification as a nitro compound, often associated with energetic properties.
The synthesis of (3-tert-Butyl-5-nitro-1,3-oxazinan-5-yl)methanol involves several steps that typically include the formation of the oxazinan ring and subsequent introduction of the tert-butyl and nitro groups.
While specific reaction conditions such as temperature, pressure, and solvent systems are not detailed in available literature, typical organic synthesis parameters apply, including controlled temperatures for nitration and careful handling of reactive intermediates.
The molecular structure of (3-tert-Butyl-5-nitro-1,3-oxazinan-5-yl)methanol features:
The compound's SMILES representation is CC(C)(C)N1COCC(CO)(C1)[N+]([O-])=O
, indicating its complex connectivity. The InChI key for this compound is XVHGCUHMCSFWJS-UHFFFAOYSA-N
, which provides a standardized way to represent its structure.
(3-tert-Butyl-5-nitro-1,3-oxazinan-5-yl)methanol can participate in various chemical reactions typical for nitro compounds and heterocycles:
Reactions involving this compound often require specific conditions to ensure safety due to its energetic nature. Parameters such as temperature control during nitration or careful monitoring during reduction are crucial.
The mechanism of action for (3-tert-Butyl-5-nitro-1,3-oxazinan-5-yl)methanol primarily revolves around its energetic properties:
The physical properties of (3-tert-butyl-5-nitro-1,3-oxazinan-5-yl)methanol include:
Property | Value |
---|---|
Molecular Weight | 218.25 g/mol |
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
LogP | 0.54350 |
These properties indicate that while specific data may be lacking for some physical characteristics, the compound is likely soluble in organic solvents due to its structural features.
(3-tert-butyl-5-nitro-1,3-oxazinan-5-yl)methanol has potential applications primarily in:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: